3-(2-chlorophenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide
CAS No.:
Cat. No.: VC14976025
Molecular Formula: C17H20ClN3O2
Molecular Weight: 333.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20ClN3O2 |
|---|---|
| Molecular Weight | 333.8 g/mol |
| IUPAC Name | 5-(2-chlorophenyl)-2-methyl-N-(oxan-4-ylmethyl)pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C17H20ClN3O2/c1-21-16(17(22)19-11-12-6-8-23-9-7-12)10-15(20-21)13-4-2-3-5-14(13)18/h2-5,10,12H,6-9,11H2,1H3,(H,19,22) |
| Standard InChI Key | BLGGEUYSFRWZSB-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)NCC3CCOCC3 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The molecule consists of a pyrazole core substituted at three positions:
-
Position 1: Methyl group (–CH₃)
-
Position 3: 2-Chlorophenyl ring
-
Position 5: Carboxamide group linked to a tetrahydro-2H-pyran-4-ylmethyl moiety.
This arrangement introduces steric bulk and polar functional groups, influencing its solubility and interaction with biological targets .
Physicochemical Profile
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₈H₂₁ClN₃O₂ |
| Molecular Weight | 346.83 g/mol |
| logP (Partition Coefficient) | 3.2 (estimated) |
| Hydrogen Bond Donors | 2 (amide NH and pyran O) |
| Hydrogen Bond Acceptors | 4 (amide CO, pyran O, pyrazole N) |
| Polar Surface Area | 68.5 Ų |
The moderate logP value suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility . The tetrahydro-2H-pyran group enhances metabolic stability by reducing oxidative degradation .
Synthesis Strategies
Pyrazole Core Formation
The 1-methylpyrazole scaffold is typically synthesized via:
-
Cyclocondensation: Reaction of hydrazines with 1,3-diketones or acetylenic ketones . For example, dimethyl carbonate alkylates pyrazole at elevated temperatures (140°C) to introduce the methyl group .
-
Regioselective Functionalization: Benzotriazole-mediated methods enable precise substitution at the 3- and 5-positions .
Biological Activities and Mechanisms
Central Nervous System (CNS) Targeting
The tetrahydro-2H-pyran moiety is a hallmark of neuroactive compounds, facilitating blood-brain barrier penetration. Pyrazole derivatives are documented as:
-
Antipsychotics: Modulating metabotropic glutamate receptors (e.g., CDPPB) .
-
Antidepressants: Inhibiting monoamine oxidases (e.g., fezolamide) .
Anti-Inflammatory Activity
Structural similarities to celecoxib (a COX-2 inhibitor) suggest potential cyclooxygenase inhibition. The chlorophenyl group may enhance selectivity for COX-2 over COX-1 .
Applications in Industry and Research
Pharmaceutical Development
-
Neurological Disorders: The compound’s ability to cross the blood-brain barrier makes it a candidate for treating schizophrenia or depression .
-
Pain Management: Carboxamide derivatives show promise as non-opioid analgesics .
Agrochemical Formulations
Pyrazole carboxamides are effective against sap-sucking pests, offering an eco-friendly alternative to neonicotinoids .
Material Science
Incorporation into polymers improves thermal stability (up to 250°C) and mechanical strength, valuable for high-performance plastics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume